N-Methyl-N-(2-oxopentan-3-yl)nitrous amide
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Overview
Description
N-Methyl-N-(2-oxopentan-3-yl)nitrous amide, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant properties. However, MDPV has also been studied for its potential therapeutic applications in research settings.
Scientific Research Applications
MDPV has been studied for its potential therapeutic applications in research settings. It has been shown to have anxiolytic and antidepressant effects in animal models, and may also have potential as a treatment for addiction and neurodegenerative disorders.
Mechanism Of Action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, leading to increased energy, euphoria, and alertness.
Biochemical And Physiological Effects
MDPV has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also leads to increased locomotor activity and stereotypy, as well as decreased appetite and sleep.
Advantages And Limitations For Lab Experiments
MDPV has several advantages for use in lab experiments, including its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, it also has several limitations, including its potential for abuse and lack of long-term safety data.
Future Directions
For MDPV research include further exploration of its therapeutic potential, as well as investigation into its potential for abuse and addiction. Additionally, research into the long-term safety and toxicity of MDPV is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
MDPV is synthesized through a multistep process that involves the reaction of pentanone with methylamine and nitroethane, followed by reduction and purification steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
properties
CAS RN |
126144-31-8 |
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Product Name |
N-Methyl-N-(2-oxopentan-3-yl)nitrous amide |
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-methyl-N-(2-oxopentan-3-yl)nitrous amide |
InChI |
InChI=1S/C6H12N2O2/c1-4-6(5(2)9)8(3)7-10/h6H,4H2,1-3H3 |
InChI Key |
NQEJVDMTBKNBKQ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C)N(C)N=O |
Canonical SMILES |
CCC(C(=O)C)N(C)N=O |
synonyms |
2-Pentanone, 3-(methylnitrosoamino)- (9CI) |
Origin of Product |
United States |
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